molecular formula C12H15NO4 B1426111 Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate CAS No. 1225594-60-4

Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate

Cat. No. B1426111
CAS RN: 1225594-60-4
M. Wt: 237.25 g/mol
InChI Key: MLJPCDOESFOSTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate” were not found, related compounds have been synthesized through various methods. For instance, 2-methyl-3-furyl sulfide derivatives were synthesized by reactions of 2-methyl-3-furyl disulfide with cyclic ethers, amides, ketones, and epoxides .

Scientific Research Applications

Synthesis of Furan Derivatives

Furan compounds are of significant interest due to their wide range of applications in the chemical industry. The synthesis of stable furan derivatives from carbohydrates is a challenging aspect of contemporary chemistry. “Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate” can be used as a precursor for synthesizing various furan derivatives, which are valuable in creating materials with specific functional properties, such as electrical conductivity and corrosion resistance .

Biological Screening Platforms

The compound can serve as a platform compound for biological screening due to its good water solubility and stability. This makes it highly promising for screening in various biological assays, where stability and solubility are crucial for accurate results .

Renewable Biomass Processing

As the world seeks sustainable alternatives to nonrenewable resources, carbohydrates from renewable biomass are a promising option. “Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate” can be synthesized from renewable sources like fructose, contributing to the development of sustainable processing methods .

Organic Synthesis Methodologies

The compound is involved in one-pot synthesis methodologies, such as the Wittig reaction, which is a key reaction in organic synthesis. This application is crucial for simplifying the synthesis process and improving the yield of desired products .

Catalysis Research

In catalysis research, the compound could be used to study the effects of different catalysts on the synthesis of furan derivatives. This research can lead to the discovery of more efficient catalysts for producing high-value chemicals from simple and renewable starting materials .

Material Design

The derivative’s properties make it suitable for designing materials with specific functional properties. This includes the development of new materials for electronics, coatings, and other applications where properties like electrical conductivity and corrosion resistance are essential .

Future Directions

While specific future directions for “Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate” are not available, related compounds have shown promise in various fields. For example, novel 2-methyl-3-furyl sulfide flavor derivatives have shown antimicrobial activity against different foodborne bacterial or fungal strains, suggesting they could be promising preservatives for food production .

properties

IUPAC Name

methyl 1-(furan-2-ylmethyl)-4-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-12(15)10-8-13(5-4-11(10)14)7-9-3-2-6-17-9/h2-3,6,10H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJPCDOESFOSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCC1=O)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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